沙美特罗/氟替卡松

描述

Seretide is a combination medication used primarily for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It contains two active ingredients: salmeterol and fluticasone propionate. Salmeterol is a long-acting beta-2 adrenergic receptor agonist, while fluticasone propionate is an inhaled corticosteroid. Together, these components help to reduce inflammation and relax the muscles in the airways, making it easier to breathe .

科学研究应用

Seretide has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology:

Asthma and COPD Treatment: Seretide is extensively studied for its efficacy in treating asthma and COPD.

Pharmacoeconomic Studies: Research has been conducted to evaluate the cost-effectiveness of Seretide in comparison to other treatments.

Mechanistic Studies: Studies have been conducted to understand the mechanisms by which Seretide exerts its effects, including its impact on inflammatory pathways and beta-2 adrenergic receptors.

作用机制

Target of Action

Seretide, also known as Advair, is a combination medication that contains two active ingredients: salmeterol and fluticasone propionate .

- Salmeterol is a long-acting beta-2 adrenergic receptor agonist (LABA) that binds to the beta-2 adrenergic receptors in the bronchial musculature .

- Fluticasone propionate is a potent glucocorticoid that has anti-inflammatory action within the lungs .

Mode of Action

The two components of Seretide have differing modes of action :

- Salmeterol provides symptomatic relief by relaxing the muscles around the airways so that they open up and you can breathe more easily . It has a longer duration of action than short-acting beta-2 adrenergic receptor agonists, providing bronchodilation lasting for approximately 12 hours .

- Fluticasone propionate improves lung function and prevents exacerbations of the condition. It reduces the release of chemical mediators of inflammation and reduces the swelling of the airways .

Biochemical Pathways

The biochemical pathways affected by Seretide involve the beta-2 adrenergic receptor pathway and the glucocorticoid receptor pathway .

- Salmeterol activates the beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscle, inhibition of release of mast cell mediators, and other effects that result in bronchodilation .

- Fluticasone propionate binds to glucocorticoid receptors, leading to changes in gene transcription, decreased production of inflammatory mediators, and reduced inflammation .

Pharmacokinetics

The pharmacokinetics of Seretide involves its absorption, distribution, metabolism, and excretion (ADME) properties. It’s important to note that the bioavailability of a drug can be influenced by various factors, including its physicochemical properties, formulation, route of administration, and patient-specific factors .

Result of Action

The combined action of salmeterol and fluticasone propionate in Seretide results in improved control of asthma and chronic obstructive pulmonary disease (COPD) symptoms . Salmeterol provides long-lasting bronchodilation and symptom relief, while fluticasone propionate reduces inflammation in the airways, leading to reduced symptoms and exacerbations of the condition .

Action Environment

The action, efficacy, and stability of Seretide can be influenced by various environmental factors. For instance, factors such as the presence of other medications, patient adherence to medication, and individual patient characteristics (such as age, genetic factors, and disease severity) can influence the action and efficacy of Seretide . .

生化分析

Biochemical Properties

Seretide plays a crucial role in biochemical reactions related to respiratory function. Salmeterol, one of the active components, interacts with beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This interaction leads to the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels, resulting in bronchodilation. Fluticasone propionate, the other active component, binds to glucocorticoid receptors in the cytoplasm of various cells, including immune cells. This binding inhibits the transcription of pro-inflammatory genes and promotes the expression of anti-inflammatory proteins, reducing inflammation in the airways .

Cellular Effects

Seretide exerts significant effects on various types of cells and cellular processes. In bronchial smooth muscle cells, salmeterol induces relaxation by increasing cAMP levels, which leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of myosin light chain kinase. This process inhibits muscle contraction and promotes bronchodilation. Fluticasone propionate affects immune cells, such as macrophages and eosinophils, by reducing the production of inflammatory cytokines and chemokines. This results in decreased recruitment and activation of inflammatory cells in the airways, leading to reduced airway hyperresponsiveness and inflammation .

Molecular Mechanism

The molecular mechanism of Seretide involves the binding interactions of its active components with specific biomolecules. Salmeterol binds to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cAMP levels. This cascade results in the activation of PKA, which phosphorylates target proteins involved in muscle relaxation. Fluticasone propionate binds to glucocorticoid receptors, forming a receptor-ligand complex that translocates to the nucleus. In the nucleus, this complex binds to glucocorticoid response elements on DNA, modulating the transcription of genes involved in inflammation and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Seretide change over time. The stability of salmeterol and fluticasone propionate ensures sustained bronchodilation and anti-inflammatory effects for up to 12 hours after administration. Long-term use of Seretide may lead to desensitization of beta-2 adrenergic receptors, reducing the bronchodilatory response. Additionally, prolonged use of fluticasone propionate can result in suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to potential systemic side effects .

Dosage Effects in Animal Models

In animal models, the effects of Seretide vary with different dosages. At therapeutic doses, Seretide effectively reduces airway inflammation and hyperresponsiveness without significant adverse effects. At high doses, salmeterol may cause tachycardia and tremors due to excessive beta-2 adrenergic stimulation. Fluticasone propionate, at high doses, can lead to systemic corticosteroid effects, such as adrenal suppression and decreased bone mineral density .

Metabolic Pathways

Seretide is involved in several metabolic pathways. Salmeterol is metabolized primarily by cytochrome P450 3A4 (CYP3A4) enzymes in the liver, resulting in the formation of inactive metabolites. Fluticasone propionate undergoes extensive first-pass metabolism in the liver, also primarily by CYP3A4, leading to the formation of inactive metabolites. These metabolic pathways ensure the clearance of the active components from the body, preventing accumulation and potential toxicity .

Transport and Distribution

The transport and distribution of Seretide within cells and tissues involve specific transporters and binding proteins. Salmeterol is distributed to bronchial smooth muscle cells, where it binds to beta-2 adrenergic receptors. Fluticasone propionate is distributed to various tissues, including the lungs, where it binds to glucocorticoid receptors. The distribution of these components ensures targeted action in the respiratory system, minimizing systemic exposure and side effects .

Subcellular Localization

The subcellular localization of Seretide’s active components influences their activity and function. Salmeterol localizes to the plasma membrane of bronchial smooth muscle cells, where it interacts with beta-2 adrenergic receptors. Fluticasone propionate localizes to the cytoplasm and nucleus of immune cells, where it binds to glucocorticoid receptors and modulates gene expression. This subcellular localization ensures the precise targeting of Seretide’s effects, enhancing its therapeutic efficacy .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Seretide involves the synthesis of its two active ingredients, salmeterol and fluticasone propionate.

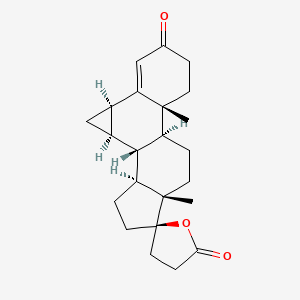

Fluticasone Propionate: Fluticasone propionate is synthesized through the esterification of fluticasone with propionic acid.

Industrial Production Methods

In industrial settings, the production of Seretide involves the large-scale synthesis of salmeterol and fluticasone propionate, followed by their combination in specific ratios to form the final product. The active ingredients are formulated into a pressurized inhalation suspension or powder for inhalation .

化学反应分析

Types of Reactions

Seretide undergoes various chemical reactions, primarily involving its active ingredients:

Oxidation: Fluticasone propionate can undergo oxidation reactions, leading to the formation of various metabolites.

Reduction: Salmeterol can undergo reduction reactions, although this is less common.

Substitution: Both salmeterol and fluticasone propionate can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions include various metabolites of fluticasone propionate and salmeterol, which are typically less active than the parent compounds .

相似化合物的比较

Seretide is often compared to other combination inhalers used for asthma and COPD treatment, such as Symbicort and Advair:

Symbicort: Contains formoterol and budesonide. Like Seretide, it combines a long-acting beta-2 agonist with an inhaled corticosteroid.

Uniqueness

Seretide’s unique combination of salmeterol and fluticasone propionate provides a balance of long-acting bronchodilation and anti-inflammatory effects, making it highly effective for managing chronic respiratory conditions .

Similar Compounds

Symbicort: Formoterol and budesonide

Advair: Salmeterol and fluticasone propionate

Dulera: Formoterol and mometasone furoate

属性

IUPAC Name |

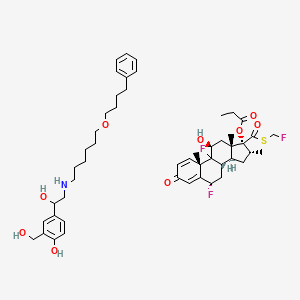

[(6S,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate;2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31F3O5S.C25H37NO4/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t13-,15+,16+,18+,19+,22+,23+,24?,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAZJTUGSQOFHG-IAVNQIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF.C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68F3NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136112-01-1 | |

| Record name | Fluticasone propionate mixture with Salmeterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136112011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)

![3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B610715.png)

![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B610717.png)

![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)

![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)